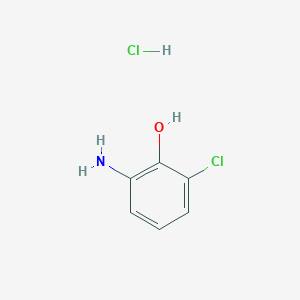
2-Amino-6-chlorophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chlorophenol hydrochloride is a chemical compound used in the synthesis of HT2C receptor agonists with high selectivity in functional and binding assays . Its molecular formula is C6H6ClNO .
Molecular Structure Analysis
The molecular weight of this compound is 143.57 . Its SMILES string is OC(C(N)=CC=C1)=C1Cl , and its InChI key is QUIIUKFPLUUSGQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 143.57 and a molecular formula of C6H6ClNO .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-Amino-6-chlorophenol hydrochloride is involved in various synthesis processes and chemical reactions. Its derivatives are used as intermediates in the preparation of other complex compounds. For instance, optimized synthesis methods are employed to create compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where factors like temperature and molar ratio of reactants are meticulously controlled to achieve high yields (Wang Guo-hua, 2008).
Environmental Applications
The compound's derivatives also play a significant role in environmental applications, such as the adsorption of pollutants. Amino-modified hyper-cross-linked resins, for example, have been synthesized for the efficient adsorption of p-chlorophenol from aqueous solutions, indicating the potential of these compounds in water purification and treatment processes (Xiaomei Wang, Hebing Li, Jianhan Huang, 2017).
Photocatalytic Degradation
Research has also delved into the photocatalytic degradation of chlorophenols, exploring the effectiveness of doped titanium dioxide in catalyzing the degradation of chlorophenols under visible light. This indicates a promising avenue for the treatment of pollutants using light-activated processes (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan, Ming-Chun Lu, 2018).
Adsorption Mechanism
Understanding the adsorption mechanism of chlorophenols on materials like graphene oxide has been a research focus, shedding light on the interaction between pollutants and potential adsorbent materials. This research contributes to the development of more efficient methods for removing toxic compounds from the environment (Dongli Wei, Chaofeng Zhao, A. Khan, Lu Sun, Yongfei Ji, Y. Ai, Xiangke Wang, 2019).
Inhibition and Corrosion Studies
This compound derivatives have been examined for their corrosion inhibition performances. Density functional theory calculations and molecular dynamics simulations provide insights into their effectiveness against corrosion of metals, demonstrating their potential use in protective coatings (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-chlorophenol hydrochloride may also interact with various biological targets.
Mode of Action
It is known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets through a similar mechanism.
Propriétés
IUPAC Name |
2-amino-6-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRSOEGFBFLXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126892-07-7 |
Source


|
| Record name | 2-amino-6-chlorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2607221.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2607225.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2607226.png)

![[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2607230.png)

![5-chloro-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine](/img/structure/B2607232.png)


![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)

![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2607243.png)
